molecular formula C10H13IN2 B13839741 (S)-2-Iodo-3-(1-methylpyrrolidin-2-yl)pyridine

(S)-2-Iodo-3-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B13839741
M. Wt: 288.13 g/mol
InChI Key: WFKHLVPMDIGCGR-VIFPVBQESA-N
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Description

2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a compound that belongs to the class of pyridine derivatives It features an iodine atom at the second position and a methylpyrrolidinyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be achieved through several synthetic routes. One common method involves the iodination of a pyridine derivative. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Iodination: Iodine or iodine-containing reagents, oxidizing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyridine derivatives .

Scientific Research Applications

2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets. The iodine atom and the pyrrolidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is unique due to the presence of both the iodine atom and the methylpyrrolidinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H13IN2

Molecular Weight

288.13 g/mol

IUPAC Name

2-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H13IN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3/t9-/m0/s1

InChI Key

WFKHLVPMDIGCGR-VIFPVBQESA-N

Isomeric SMILES

CN1CCC[C@H]1C2=C(N=CC=C2)I

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)I

Origin of Product

United States

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